molecular formula C17H14Cl2F3N3O B2791468 3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 2085689-87-6

3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

Cat. No.: B2791468
CAS No.: 2085689-87-6
M. Wt: 404.21
InChI Key: RUPPHQADPLXVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with chloro and trifluoromethyl groups . The compound also contains a benzamide moiety, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. The compound has a molecular formula of C13H4Cl2F6N4O4 . This indicates that it contains 13 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 6 fluorine atoms, 4 nitrogen atoms, and 4 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of this compound is 465.1 .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Some related compounds are labeled as harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3N3O/c18-12-3-1-2-10(6-12)16(26)24-13-4-5-25(9-13)15-14(19)7-11(8-23-15)17(20,21)22/h1-3,6-8,13H,4-5,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPHQADPLXVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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